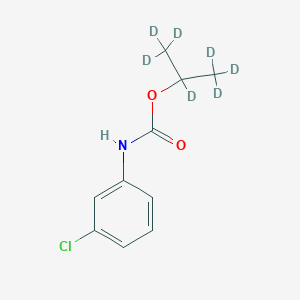

Chlorpropham-d7

Description

Theoretical Foundations of Deuterium (B1214612) Labeling in Chemical Analysis

Deuterium, a stable isotope of hydrogen, is frequently used for labeling due to its abundance and the fact that its incorporation into a molecule minimally alters its chemical properties. The primary theoretical advantage of using deuterium lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to differences in reaction rates, particularly in metabolic processes or chemical reactions. musechem.comchem-station.comresearchgate.netmext.go.jp

In chemical analysis, deuterium labeling is primarily employed to create internal standards. An internal standard is a known amount of a substance added to a sample to help calibrate and correct for variations that may occur during sample preparation or instrumental analysis. clearsynth.comnumberanalytics.comaptochem.com Deuterated internal standards, like Chlorpropham-d7, are particularly valuable because they behave almost identically to the target analyte (Chlorpropham) during sample preparation and chromatographic separation. However, their distinct mass allows them to be differentiated by mass spectrometry, enabling precise quantification. aptochem.comsigmaaldrich.comsigmaaldrich.comchromatographyonline.com This co-elution and distinct mass signature are critical for compensating for matrix effects, sample losses, and variations in instrument response, thereby improving the accuracy and precision of quantitative measurements. clearsynth.comnumberanalytics.comsigmaaldrich.comsigmaaldrich.com

Importance of Deuterated Analogs in Advanced Scientific Inquiry

Deuterated analogs are indispensable tools in modern scientific research across various fields, including pharmaceuticals, environmental science, and agricultural chemistry. clearsynth.compharmaffiliates.commusechem.com Their importance stems from their ability to serve as internal standards, which are essential for:

Quantitative Analysis: Accurately determining the concentration of a specific compound in a complex sample by comparing its signal to that of the internal standard. clearsynth.commusechem.com

Compensation for Matrix Effects: Correcting for interferences from other compounds present in the sample matrix that can affect the analytical signal. clearsynth.comnumberanalytics.comsigmaaldrich.com

Method Validation: Ensuring the robustness and reliability of analytical methods by demonstrating consistent performance. clearsynth.comnumberanalytics.com

Metabolic and Pharmacokinetic Studies: While not directly applicable to this compound's primary use, deuterated compounds in general can be used to study drug metabolism and pharmacokinetics by altering metabolic rates due to the kinetic isotope effect. researchgate.netpharmaffiliates.comwikipedia.orgacs.orgsymeres.com

In the context of pesticide residue analysis, using deuterated internal standards like this compound is crucial for obtaining reliable quantitative data, especially when dealing with complex sample matrices found in food or environmental samples. numberanalytics.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

220.70 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)/i1D3,2D3,7D |

InChI Key |

CWJSHJJYOPWUGX-QXMYYZBZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Research Findings and Applications of Chlorpropham D7

Methodologies for Deuterium Incorporation into Chlorpropham

The synthesis of this compound (isopropyl-d7 N-(3-chlorophenyl)carbamate) is designed to strategically replace the seven hydrogen atoms on the isopropyl moiety with deuterium. The most direct synthetic route mirrors the production of the non-labeled parent compound, Chlorpropham. This involves the reaction of 3-chloroaniline with a deuterated form of isopropyl chloroformate.

A common approach begins with the synthesis of deuterated isopropanol (B130326) (isopropanol-d8), which can then be used to generate the required isopropyl-d7 chloroformate reactant. Alternatively, commercially available isopropanol-d8 can be used as the starting material.

Other general strategies for deuterium incorporation exist, such as hydrogen-deuterium (H-D) exchange reactions. nih.gov These methods can involve catalysts like metals or strong acids in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated trifluoroacetic acid (CF₃COOD). nih.govtn-sanso.co.jp For example, H-D exchange can be performed by treating an organic compound with heavy water under high-temperature and high-pressure conditions. google.com Another method involves using a strong acid system, such as boron trifluoride and deuterium oxide, to facilitate deuterium incorporation into aromatic compounds. iaea.org However, for creating Chlorpropham specifically deuterated at the isopropyl group, synthesis from a deuterated precursor is the most precise and common method.

Structural Elucidation and Isotopic Purity Assessment of this compound

Following synthesis, the resulting compound must undergo thorough analysis to confirm the correct placement of the deuterium atoms and to quantify the isotopic purity. This is a crucial step, as the accuracy of quantitative studies using this standard depends on a precise understanding of its isotopic composition. rsc.org A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is typically employed for this comprehensive characterization. rsc.org

NMR spectroscopy is a powerful, non-destructive technique for confirming the structural integrity and the specific locations of deuterium atoms within the molecule. rsc.org Both proton (¹H) and deuterium (²H) NMR are utilized to provide a complete picture of the deuteration pattern.

In the ¹H NMR spectrum of a successfully synthesized this compound sample, the characteristic signals corresponding to the isopropyl group's methine and methyl protons would be absent or significantly diminished. The presence of the aromatic signals from the 3-chlorophenyl group confirms the integrity of the rest of the molecule.

Conversely, the ²H NMR spectrum is used to directly observe the incorporated deuterium. magritek.com It will show signals at chemical shifts corresponding to the positions of the deuterium atoms on the isopropyl group. The resolution in ²H NMR is typically lower than in ¹H NMR, but it provides definitive proof of successful deuteration at the intended positions. magritek.com

| Compound | Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Chlorpropham | Aromatic (C₆H₄) | ~6.8-7.5 | Multiplet |

| Isopropyl (CH) | ~4.9-5.1 | Septet | |

| Isopropyl (CH₃)₂ | ~1.2-1.3 | Doublet | |

| This compound | Aromatic (C₆H₄) | ~6.8-7.5 | Multiplet |

| Isopropyl (CD) | Absent | - | |

| Isopropyl (CD₃)₂ | Absent | - |

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the isotopic purity of a deuterated compound. nih.gov Instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, which are essential for distinguishing between different isotopologues (molecules that differ only in their isotopic composition). researchgate.netresearchgate.net

For this compound, HRMS analysis involves ionizing the sample, typically using electrospray ionization (ESI), and measuring the mass-to-charge (m/z) ratio of the resulting ions with high precision. nih.govresearchgate.net The analysis focuses on the relative abundances of the molecular ions corresponding to the non-deuterated (d0), partially deuterated (d1-d6), and fully deuterated (d7) forms of Chlorpropham.

The isotopic purity is calculated by comparing the intensity of the peak for the desired d7 isotopologue to the sum of intensities of all related isotopologue peaks (d0 through d7). researchgate.net A high isotopic purity means the sample consists predominantly of the fully deuterated C₁₀D₇H₅ClNO₂ molecule. This method is rapid, highly sensitive, and requires very little sample. nih.gov

| Isotopologue | Formula | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |

|---|---|---|---|

| d0 (Chlorpropham) | C₁₀H₁₃ClNO₂ | 214.0657 | 0.1 |

| d1 | C₁₀H₁₂D₁ClNO₂ | 215.0720 | 0.1 |

| d2 | C₁₀H₁₁D₂ClNO₂ | 216.0782 | 0.2 |

| d3 | C₁₀H₁₀D₃ClNO₂ | 217.0845 | 0.3 |

| d4 | C₁₀H₉D₄ClNO₂ | 218.0908 | 0.5 |

| d5 | C₁₀H₈D₅ClNO₂ | 219.0970 | 1.2 |

| d6 | C₁₀H₇D₆ClNO₂ | 220.1033 | 2.1 |

| d7 (this compound) | C₁₀H₆D₇ClNO₂ | 221.1096 | 95.5 |

Advanced Analytical Methodologies Employing Chlorpropham D7 As an Internal Standard

Rigorous Analytical Method Validation and Performance Assessment

The validation of analytical methods is paramount to ensure that the results obtained are accurate, precise, and reproducible. The use of Chlorpropham-d7 as an internal standard plays a crucial role throughout the validation process, from calibration to the determination of method performance characteristics.

Calibration Curve Construction and Linearity Evaluation

Constructing a reliable calibration curve is fundamental for accurate quantitative analysis. Internal standards, especially stable isotope-labeled compounds like this compound, are essential for compensating for variations that can occur during sample preparation and instrumental analysis, such as differential analyte recovery and matrix effects tandfonline.comclearsynth.comresearchgate.netscioninstruments.com. By using this compound, analysts can generate calibration curves by plotting the ratio of the analyte's signal to the internal standard's signal against the analyte concentration. This approach accounts for fluctuations in sample injection volume, ionization efficiency, and detector response, thereby improving the linearity and accuracy of the calibration clearsynth.comlcms.czmdpi.comresearchgate.netcloudfront.net.

Studies on pesticide analysis, in general, demonstrate that the use of deuterated internal standards leads to improved linearity, often achieving correlation coefficients (R²) greater than 0.990, even in complex matrices mdpi.comscispace.comresearchgate.netbrjac.com.brphenomenex.comlcms.cz. This is critical for ensuring that the instrument's response is proportional to the analyte concentration across the defined calibration range.

Table 1: Representative Linearity and Recovery Parameters in Pesticide Analysis

| Parameter | Typical Value/Range (Pesticides) | Source Reference(s) | Notes |

| Coefficient of Determination (R²) | ≥ 0.990 | mdpi.comscispace.comresearchgate.netbrjac.com.brphenomenex.com | Indicates excellent linearity of the calibration curve when using appropriate internal standards. |

| Recovery (%) | 70-120% | nih.govepa.govepa.govshimadzu.comthermofisher.com | Generally accepted range for pesticide residue analysis, improved by internal standard correction. |

| Precision (RSD %) | < 15-20% | mdpi.comepa.govepa.govshimadzu.comepa.gov | Demonstrates reproducibility of measurements, often enhanced by the use of internal standards. |

Determination of Limits of Detection (LOD) and Quantification (LOQ) for this compound Applications

The sensitivity of an analytical method is defined by its LOD and LOQ. The use of this compound as an internal standard is instrumental in achieving lower and more reliable LOD and LOQ values clearsynth.comscioninstruments.com. By correcting for background noise and matrix interferences, the internal standard allows for the detection and accurate quantification of analytes at very low concentrations. This is particularly important for pesticide residue analysis, where regulatory limits often necessitate highly sensitive methods lcms.cznih.govepa.govepa.govlcms.czeuropa.eu.

Typical LOD and LOQ values reported for Chlorpropham (B1668850) analysis using LC-MS/MS or GC-MS/MS, often employing internal standards, fall within the parts-per-billion (ppb) or low parts-per-million (ppm) range, depending on the matrix lcms.czphenomenex.comnih.govepa.govepa.govepa.govlcms.cz. The use of this compound would be expected to further refine these limits by providing superior signal-to-noise ratios and minimizing variability.

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Chlorpropham Analysis

| Matrix | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Analytical Technique | Reference(s) |

| Soil | 0.015 | 0.05 | LC-MS/MS | lcms.czepa.gov |

| Animal-derived foods | Not specified | 3 | SPE-UHPLC-MS/MS | nih.gov |

| Concrete flooring | 0.03 | 0.1 | HPLC UV/VIS | lcms.cz |

| Potato extract | Not specified | 0.01-0.02 | HPLC-UV | phenomenex.com |

| Drinking/Surface Water | 0.03 | 0.10 | LC/MS/MS | epa.gov |

Inter-laboratory Harmonization and Proficiency Testing for Deuterated Pesticide Standards

Proficiency testing (PT) and inter-laboratory comparisons are crucial for assessing the performance of analytical laboratories and ensuring the comparability of results across different facilities researchgate.netepa.govqualitychecksrl.comresearchgate.netagriculturejournal.orgeurl-pesticides.eu. The use of certified, well-characterized internal standards, such as this compound, is essential for harmonizing analytical methods. By employing the same internal standard, laboratories can reduce variability arising from different calibration strategies or internal standard choices, leading to more consistent and reliable data tandfonline.comclearsynth.comresearchgate.netscioninstruments.comlcms.cz. Participation in PT schemes that include the analysis of pesticides, where deuterated standards are often recommended or used, helps laboratories validate their methods and identify areas for improvement researchgate.netepa.govqualitychecksrl.com.

Innovative Sample Preparation Protocols for Deuterated Internal Standard Integration

Effective sample preparation is critical for extracting analytes from complex matrices and removing interfering substances. The integration of this compound into sample preparation protocols ensures that the internal standard is subjected to the same extraction and clean-up procedures as the target analyte, thereby effectively compensating for any analyte losses or matrix-induced variations.

Optimized Extraction Techniques for Diverse Sample Matrices (e.g., QuEChERS, Reflux)

Several extraction techniques are employed for Chlorpropham analysis, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being widely adopted due to its efficiency and simplicity nih.govshimadzu.comlcms.czagriculturejournal.orglcms.czfoxscientific.comnih.govrestek.comchromforum.org. Reflux extraction is also utilized, particularly for matrices like potato tubers tandfonline.com. This compound is typically added to the sample at an early stage of the extraction process, often before or during the initial solvent extraction, to account for any potential losses during these steps tandfonline.comclearsynth.comresearchgate.netscioninstruments.comlcms.cz.

The QuEChERS method generally involves extracting the sample with an organic solvent (e.g., acetonitrile), followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium chloride to enhance partitioning. The addition of this compound at the beginning of this process ensures it undergoes the same partitioning and extraction efficiencies as Chlorpropham tandfonline.comscioninstruments.comrestek.com.

Environmental Fate and Transformation Investigations Utilizing Chlorpropham D7 Tracers

Mechanistic Elucidation of Chlorpropham (B1668850) Degradation Pathways

Understanding the environmental fate of chlorpropham requires a multi-faceted approach that examines its breakdown under different environmental conditions. Tracer studies using Chlorpropham-d7 are instrumental in distinguishing between abiotic and biotic degradation mechanisms and identifying the resultant transformation products. These studies are typically conducted under controlled laboratory settings that simulate real-world soil and aquatic environments. fera.co.ukoecd.org

Hydrolysis is a key abiotic process that can contribute to the degradation of pesticides in the environment. For N-phenyl carbamates like chlorpropham, which have greater hydrolytic stability compared to N-alkyl carbamates, this process involves the cleavage of the carbamate (B1207046) (ester) bond. jst.go.jpmdpi.com Investigating hydrolysis requires experiments under sterile conditions to eliminate the influence of microbial activity. jst.go.jp

In a typical study utilizing this compound, the compound would be incubated in buffered aqueous solutions at various pH levels and temperatures. Samples are collected over time and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the parent compound and the appearance of degradation products. The primary hydrolytic pathway for chlorpropham is the cleavage of the ester linkage, which would yield deuterated isopropanol (B130326) (isopropanol-d7) and 3-chloroaniline (B41212). The kinetics of this reaction can be determined by plotting the concentration of this compound over time, allowing for the calculation of degradation rates and half-lives under different conditions.

Table 1: Expected Hydrolytic Degradation Products of this compound

| Parent Compound | Expected Major Products | Degradation Pathway |

| This compound | 3-Chloroaniline, Isopropanol-d7, Carbon Dioxide | Cleavage of the carbamate ester bond |

This table is illustrative of expected outcomes from a hydrolytic degradation study.

Photolysis, or degradation by sunlight, is another significant abiotic pathway that can affect pesticides in surface waters and on soil surfaces. wur.nl Studies on the photolytic transformation of chlorpropham have been conducted using isotopically labeled compounds to trace the formation of photoproducts. epa.gov

To investigate photolysis, solutions of this compound in purified water or soil slurries are exposed to natural or simulated sunlight. Control samples are kept in the dark to isolate light-induced degradation. The identification of deuterated photoproducts helps to map the transformation pathways, which can involve oxidation, rearrangement, or cleavage of the molecule. For example, one study identified a yellow photoproduct when a chlorpropham solution was exposed to light in the presence of a sensitizer. epa.gov Using this compound allows for the unambiguous identification of such products containing the deuterated isopropyl group or fragments thereof.

Biotransformation by microorganisms is a primary route of pesticide degradation in soil and water. nih.govacademicjournals.org Bacteria and fungi possess diverse enzymes that can break down complex organic molecules like chlorpropham. jst.go.jpacademicjournals.org Isotope tracer studies are essential for determining the rate of microbial degradation and identifying the metabolic pathways. fera.co.uk

Regulatory guidelines for agrochemicals often require studies on their metabolism in soil under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. fera.co.ukoecd.orgresearchgate.net These studies are designed to determine the rate of transformation, the nature and rates of formation and decline of transformation products, and the extent of mineralization (complete breakdown to CO2). fera.co.ukoecd.orgresearchgate.net

In these experiments, soil samples are treated with this compound and incubated under controlled temperature and moisture. oecd.org For aerobic studies, a continuous flow of air is maintained, while anaerobic conditions are established by flooding the soil and purging with an inert gas like nitrogen. fera.co.uk Over a period that can extend up to 120 days, soil samples are periodically extracted and analyzed to quantify the remaining this compound and identify any deuterated metabolites. oecd.org Such studies have shown that the primary metabolic pathway involves the hydrolysis of the carbamate bond to form 3-chloroaniline, which is then further degraded. nih.gov

In aquatic systems, pesticides can be degraded by microorganisms suspended in the water column or residing in biofilms on sediment and plant surfaces. jst.go.jp The contribution of microbial processes is particularly pronounced for N-phenyl carbamates like chlorpropham. jst.go.jp Studies have found that sediment-associated microbes can significantly enhance the degradation of certain pesticides. jst.go.jp

A key advantage of using this compound is the ability to confidently identify and quantify its metabolites. The most consistently identified metabolite of chlorpropham in microbial studies is 3-chloroaniline (3-CA), formed through the enzymatic hydrolysis of the carbamate bond by CIPC hydrolase. nih.govcabidigitallibrary.org In a tracer study, this would be detected as a deuterated analog (3-chloroaniline-dx, where the specific deuteration pattern depends on the subsequent metabolic steps).

Further microbial action can lead to the oxidation of the aromatic ring. For example, aromatic hydroxylation is a common metabolic pathway, leading to the formation of compounds like 4-hydroxychlorpropham. fao.org When traced with this compound, this metabolite would be identified as 4-hydroxythis compound. Other identified metabolites in biological systems include O-sulfate conjugates of hydroxylated chlorpropham. fao.org One bacterial strain, Bacillus licheniformis NKC-1, has been shown to degrade chlorpropham by first hydrolyzing it to 3-CA, which is then further broken down via a dioxygenase enzyme to 4-chlorocatechol before the aromatic ring is cleaved. nih.gov

Table 2: Key Deuterated Microbial Metabolites Identified in this compound Tracer Studies

| Parent Compound | Key Deuterated Metabolite | Precursor Metabolic Reaction |

| This compound | 3-chloroaniline-dx | Enzymatic hydrolysis of the carbamate bond |

| This compound | 4-hydroxythis compound | Aromatic hydroxylation |

| 3-chloroaniline-dx | 4-chlorocatechol-dx | Dioxygenation and deamination |

This table summarizes major metabolites identified in microbial degradation studies of chlorpropham, presented as their expected deuterated forms.

Thermal Degradation Pathways and Formation of Deuterated Transformation Products

Environmental Transport and Distribution Modeling with Isotopic Tracers

The use of isotopically labeled compounds like this compound is a well-established methodology for studying the environmental transport and distribution of pesticides. These tracers allow for the differentiation between the applied chemical and any pre-existing background levels, leading to more accurate modeling of its fate.

Although specific experimental data on the leaching of this compound is not available, studies on the parent compound indicate a potential for groundwater contamination. The use of this compound in soil column and lysimeter studies would provide unambiguous data on its mobility. By applying a known amount of the deuterated compound to a soil profile and analyzing the leachate over time, researchers can quantify its movement and potential to reach groundwater.

Hypothetical Leaching Study Data Using this compound

| Soil Type | Concentration of this compound in Leachate (µg/L) |

|---|---|

| Sandy Loam | 15.2 |

| Clay Loam | 5.8 |

| Silt Loam | 9.5 |

Note: This table is illustrative and based on the expected behavior of chlorpropham in different soil types.

Chlorpropham has a notable vapor pressure, suggesting that volatilization from treated surfaces could be a significant dissipation pathway. Isotope-labeled compounds are instrumental in quantifying this process and modeling subsequent atmospheric transport. By measuring the flux of this compound from a treated surface into the air, researchers can develop and validate models that predict its atmospheric concentration and potential for long-range transport.

The extent to which a pesticide is sorbed to soil or sediment particles is a critical factor governing its bioavailability and mobility. Batch equilibrium studies using this compound can provide precise measurements of its sorption and desorption characteristics in various soil and sediment types. These studies involve equilibrating a known concentration of the deuterated compound with a soil or sediment sample and measuring its distribution between the solid and aqueous phases.

Illustrative Sorption Coefficients for this compound

| Matrix | Sorption Coefficient (Kd) (L/kg) |

|---|---|

| High Organic Matter Soil | 12.5 |

| Low Organic Matter Soil | 3.2 |

| River Sediment | 8.7 |

Note: This table presents hypothetical data to demonstrate the expected trend of higher sorption in matrices with higher organic matter content.

Metabolic Pathway Elucidation in Non Human Organisms Using Chlorpropham D7

Plant Uptake, Translocation, and Metabolic Fate

Investigation of Deuterated Chlorpropham (B1668850) Absorption Mechanisms in Plant Systems

The absorption of Chlorpropham-d7 into plant systems occurs primarily through the roots from the soil, although foliar absorption is also possible. unl.edu The mechanism is largely considered a passive process, influenced by the compound's physicochemical properties and environmental factors such as soil composition and temperature. mdpi.comnih.gov Once absorbed by the root system, the compound can enter the plant's vascular tissues for subsequent distribution. The rate and extent of uptake can vary significantly among different plant species and are influenced by the plant's growth stage and physiological condition. nih.gov

Tracing Internal Distribution and Accumulation Patterns of this compound and its Metabolites

Following absorption, this compound is translocated systemically within the plant, moving from the roots to the shoots and leaves via the xylem. unl.eduepa.gov This distribution results in the accumulation of the parent compound and its metabolites in various plant tissues. In crops like potatoes, where it is used as a post-harvest sprout suppressant, significant residues can be found in the peel, with lesser amounts penetrating the pulp. fao.orgnih.gov

Metabolic processes within the plant transform this compound into more polar, water-soluble compounds. The primary metabolic pathway is hydroxylation of the aromatic ring, followed by conjugation with glucose to form glycosides. epa.gov This detoxification process renders the molecule less phytotoxic and facilitates its storage within plant cells. Key identified metabolites include hydroxylated derivatives and the hydrolysis product, 3-chloroaniline (B41212), which can also be conjugated. epa.govfao.org

Table 1: Major Metabolites of Chlorpropham Identified in Plant Systems

| Metabolite Name | Chemical Formula | Tissue Location | Reference |

|---|---|---|---|

| Isopropyl 3-chloro-4-hydroxycarbanilate | C10H12ClNO3 | Shoots, Potato Pulp (as conjugate) | epa.govfao.org |

| Isopropyl 3-chloro-6-hydroxycarbanilate | C10H12ClNO3 | Shoots | epa.gov |

| 1-hydroxy-2-propyl-3-chlorocarbanilate | C10H12ClNO3 | Shoots | epa.gov |

| Isopropyl 3-chloro-2-hydroxycarbanilate | C10H12ClNO3 | Shoots | epa.gov |

| 3-chloroaniline | C6H6ClN | Shoots, Potato Peel | epa.govfao.org |

| p-hydroxy-chlorpropham conjugate | Not specified | Potato Pulp | fao.org |

| 3-chloroaniline conjugate | Not specified | Potato Pulp | fao.org |

Non-Human Animal Biotransformation Pathways

Comparative Metabolism Studies in Model Organisms Using Deuterated Analogs

In non-human animal models, this compound undergoes extensive biotransformation. Comparative studies in rats, lactating goats, and laying hens reveal three principal metabolic pathways:

Aromatic Hydroxylation: The primary transformation is the hydroxylation of the phenyl ring, predominantly at the para-position, to form 4-hydroxychlorpropham. fao.orgnih.gov

Isopropyl Side-Chain Oxidation: The isopropyl group can be oxidized. fao.org

Hydrolysis: The carbamate (B1207046) linkage is hydrolyzed, yielding 3-chloroaniline. fao.org

These primary metabolites are then typically conjugated with sulfate (B86663) or glucuronic acid before excretion. fao.orgnih.gov In rats, the majority of metabolites are excreted as aryl O-sulfate conjugates in the urine. fao.org Goats show similar pathways, with metabolites found in milk, liver, and kidneys. fao.org The use of deuterated analogs like this compound is critical in these studies for accurately identifying and quantifying these various metabolites across different species and biological matrices.

Table 2: Comparative Distribution of Major Chlorpropham Metabolites in Animal Models

| Animal Model | Major Metabolites | Primary Excretion Route | Key Tissues for Residue | Reference |

|---|---|---|---|---|

| Rat | p-hydroxy-chlorpropham O-sulfate, 3-chloro-4-hydroxyacetanilide O-sulfate, p-hydroxy-chlorpropham | Urine (89-97%) | Low tissue residue | fao.orgnih.gov |

| Goat | p-hydroxy-chlorpropham (free and conjugated), 4'-hydroxy-chlorpropham-O-sulfonic acid | Not specified | Milk, Liver, Kidney | fao.org |

| Hen | Not specified in detail | Excreta (83%) | Egg Yolks, Egg Whites | fao.org |

Analysis of Deuterated Residue Dynamics in Animal Tissues and Excreta

Tracer studies utilizing this compound allow for detailed analysis of its residue dynamics. In rats, excretion is rapid, with 89-97% of an oral dose eliminated within 7 days, primarily through urine within the first 24 hours. fao.org This efficient elimination results in very low residue levels in tissues. fao.org

In lactating goats, residues of this compound and its metabolites are found to be constant in milk throughout the dosing period. fao.org The highest concentrations of metabolites are detected in the liver and kidneys, while the parent compound is the main residue found in fat. fao.org In laying hens, the majority of the administered dose is recovered in the excreta, with low but increasing levels of radioactivity detected in egg yolks over the dosing period, indicating some bioaccumulation. fao.org

Table 3: Distribution of Chlorpropham and its Metabolites in Goat Tissues and Milk

| Tissue/Product | Main Residue Components | % of Total Radioactivity (TRR) | Reference |

|---|---|---|---|

| Milk | 4'-hydroxy-chlorpropham-O-sulfonic acid, p-hydroxy-chlorpropham | 50.1%, 13.9% | fao.org |

| Liver | 4'-hydroxy-chlorpropham-O-sulfonic acid, p-hydroxy-chlorpropham | 36.4%, 18.5% | fao.org |

| Kidney | 4'-hydroxy-chlorpropham-O-sulfonic acid, p-hydroxy-chlorpropham | 38.3%, 22.4% | fao.org |

| Fat | Chlorpropham (parent compound) | 88.5% | fao.org |

Algal Uptake and Biotransformation Studies

Research on the microalga Dunaliella salina indicates a rapid uptake and concentration of this compound from the culture medium into the algal biomass. mdpi.comnih.gov Studies show that within minutes of exposure, the compound associates with the algal cells, and the amount of cell-associated this compound increases linearly with the concentration added to the culture. mdpi.comresearchgate.net The uptake mechanism is suggested to be internal passive diffusion through the cell membrane. mdpi.com

Interestingly, studies monitoring Dunaliella salina cultures for up to thirty days found no evidence of the common degradation metabolite, 3-chloroaniline. mdpi.comnih.gov This suggests that this particular microalga does not possess the intracellular capability to hydrolyze or otherwise degrade the this compound molecule. mdpi.comnih.gov Despite the lack of biotransformation, the compound has an irreversible effect on the alga's cell division and carotenoid metabolism, leading to a massive accumulation of phytoene (B131915). nih.govresearchgate.netmdpi.com

**Table 4: Uptake of Chlorpropham by *Dunaliella salina***

| Time After Addition | Chlorpropham in Biomass (mg/g AFDW*) | Key Finding | Reference |

|---|---|---|---|

| 5 minutes | 1.92 ± 0.23 | Rapid initial association with cells. | mdpi.com |

| 28 days | 3.22 | Continued linear association with biomass over time. | mdpi.com |

| 30 days | Not specified | No detection of the metabolite 3-chloroaniline. | nih.gov |

*AFDW = Ash-Free Dry Weight

Quantification of Deuterated Chlorpropham Cellular Concentration and Removal Efficacy in Algal Cultures

Research into the interaction between chlorpropham and microalgae has revealed significant bioaccumulation of the herbicide within the algal cells. Studies utilizing analytical techniques, where this compound would be an appropriate internal standard, have quantified the cellular concentration of chlorpropham and assessed the effectiveness of various methods for its removal from the biomass.

In one such study, the microalga Dunaliella salina was exposed to chlorpropham. It was observed that the algal biomass rapidly concentrated the herbicide from the culture media. agriculturejournals.cz However, a significant portion of the absorbed chlorpropham could be removed by washing the harvested biomass. The efficacy of this removal process is directly correlated with the number of washing cycles. For instance, washing the biomass twice with fresh culture medium removed approximately 83% of the chlorpropham, while five washes resulted in the removal of about 97% of the compound. agriculturejournals.cz This indicates that a substantial amount of the herbicide is reversibly associated with the algal cells.

The following interactive data table summarizes the findings on the removal efficacy of chlorpropham from Dunaliella salina biomass through washing.

Table 1: Efficacy of Chlorpropham Removal from Dunaliella salina Biomass by Washing

| Number of Washes | Percentage of Chlorpropham Removed (%) |

|---|---|

| 2 | ~83 |

These findings are critical for potential biotechnological applications where microalgae are used to produce valuable compounds, as it demonstrates a viable method for purifying the biomass from residual herbicide.

Isotopic Tracing of Metabolic Effects on Algal Carotenoid Biosynthesis (e.g., Phytoene Accumulation)

The use of isotopically labeled compounds like this compound is instrumental in tracing the metabolic effects of herbicides on biochemical pathways within organisms. While direct tracing of the deuterated molecule's breakdown products in algae is a potential application, its primary use has been in enabling the accurate quantification of metabolic shifts caused by the non-labeled compound.

Chlorpropham is known to be a mitosis inhibitor, and its application to cultures of Dunaliella salina has been shown to have a profound effect on the carotenoid biosynthesis pathway. mdpi.comgre.ac.uk Specifically, it leads to a massive accumulation of the colorless carotenoid precursor, phytoene. mdpi.comnih.gov This occurs because chlorpropham disrupts the normal cell division process, which is linked to the regulation of carotenoid synthesis. gre.ac.uk The inhibition of mitosis appears to uncouple it from the chloroplast events, leading to an overproduction of phytoene. mdpi.com

In studies investigating this phenomenon, treatment of D. salina with chlorpropham resulted in a more than 10-fold increase in the cellular content of phytoene compared to untreated cultures. mdpi.comnih.gov This dramatic increase highlights the significant metabolic rerouting induced by the herbicide.

The following interactive data table illustrates the impact of chlorpropham treatment on phytoene accumulation in Dunaliella salina.

Table 2: Effect of Chlorpropham on Phytoene Accumulation in Dunaliella salina

| Treatment | Cellular Phytoene Content (Relative to Control) |

|---|---|

| Control (Untreated) | 1x |

The massive accumulation of phytoene, a valuable compound with applications in the cosmetics and nutraceutical industries, is a direct consequence of the metabolic disruption caused by chlorpropham. gre.ac.uk The precise quantification of this and other carotenoids in such studies relies on robust analytical methods, for which this compound serves as an ideal internal standard.

Investigation of Kinetic Isotope Effects Kies in Chlorpropham Degradation Reactions

Theoretical Framework for Interpreting Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org For deuterium labeling, this is expressed as KIE = kH/kD. The underlying principle of the KIE is based on the differences in zero-point vibrational energies (ZPE) of chemical bonds. openochem.org A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ground-state vibrational energy than the corresponding carbon-hydrogen (C-H) bond. princeton.edu

Consequently, breaking a C-D bond requires more energy than breaking a C-H bond, assuming the bond is significantly weakened or broken in the transition state of the rate-determining step. This energy difference leads to a slower reaction rate for the deuterated compound.

Deuterium KIEs are generally categorized into two types:

Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For C-H bond cleavage, primary deuterium KIEs are typically significant, with kH/kD values often ranging from 2 to 7 at room temperature. A large PKIE is strong evidence that the C-H bond is being broken in the slowest step of the reaction mechanism.

Secondary Kinetic Isotope Effects (SKIEs): These effects arise when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org They result from changes in the vibrational environment of the isotope between the reactant and the transition state. SKIEs are much smaller than PKIEs, with kH/kD values typically close to 1 (e.g., 0.8–1.2). wikipedia.org They can be "normal" (kH/kD > 1), indicating a less constrained transition state, or "inverse" (kH/kD < 1), suggesting a more sterically crowded or constrained transition state. wikipedia.org For example, a change in the hybridization of a carbon atom from sp3 in the reactant to sp2 in the transition state often results in a normal secondary KIE. wikipedia.org

Experimental Design for Measuring Primary and Secondary Deuterium KIEs in Abiotic and Biotic Degradation

A robust experimental design is crucial for the accurate measurement of KIEs in the degradation of Chlorpropham (B1668850). This typically involves parallel incubation experiments using both unlabeled Chlorpropham and its deuterated analogue, Chlorpropham-d7, under identical conditions.

Abiotic Degradation Studies (e.g., Hydrolysis, Photolysis):

Preparation: Stock solutions of Chlorpropham and this compound are prepared in a suitable solvent. For hydrolysis, sterile aqueous buffer solutions of varying pH (e.g., 4, 7, and 9) are used. For photolysis, a photosensitizer might be used in aqueous solution, and samples are exposed to a controlled light source simulating environmental conditions.

Incubation: Replicate samples of both isotopologues are incubated under controlled temperature and light conditions.

Sampling and Analysis: Aliquots are withdrawn at predetermined time intervals. The concentrations of the parent compounds are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate between the labeled and unlabeled compounds.

Data Analysis: The degradation rates (kH and kD) are determined by fitting the concentration-time data to appropriate kinetic models (e.g., first-order kinetics). The KIE is then calculated as the ratio kH/kD.

Biotic Degradation Studies (e.g., Microbial Degradation):

Microbial Culture: A microbial consortium or a pure strain known to degrade carbamates is cultured in a suitable liquid medium or soil slurry.

Incubation: The cultures are spiked with either Chlorpropham or this compound at a known concentration. Control experiments using sterilized cultures are included to account for any abiotic degradation.

Sampling and Analysis: Samples are collected over time, and the pesticide is extracted from the matrix. The concentrations of the remaining parent compounds are measured by LC-MS/MS.

Calculation: Degradation rates and the KIE are calculated as described for the abiotic studies.

The following interactive table presents hypothetical data from a biotic degradation experiment to illustrate the calculation of a KIE.

| Time (hours) | Chlorpropham Concentration (µM) | This compound Concentration (µM) |

|---|---|---|

| 0 | 100.0 | 100.0 |

| 12 | 70.5 | 85.2 |

| 24 | 49.7 | 72.6 |

| 48 | 24.7 | 52.7 |

| 72 | 12.3 | 38.5 |

Calculated First-Order Rate Constants:

Mechanistic Insights Derived from KIE Data for Rate-Determining Steps

The magnitude of the experimentally determined KIE provides critical information for deducing the degradation mechanism. By strategically placing the deuterium label on different parts of the Chlorpropham molecule, specific reaction pathways can be investigated. For this compound, where the aromatic ring protons are substituted, a KIE measurement can probe reactions involving this part of the molecule.

Significant Primary KIE (kH/kD > 2): A large KIE, such as the hypothetical value of 2.23 calculated above, strongly suggests that the cleavage of a C-D bond on the aromatic ring is part of the rate-determining step. This could occur, for example, during an initial enzymatic oxidation (hydroxylation) of the aromatic ring by a microbial monooxygenase or dioxygenase, a common pathway in pesticide biodegradation.

Small or No KIE (kH/kD ≈ 1): If the calculated KIE is close to unity, it implies that the C-D bonds on the aromatic ring are not broken in the rate-determining step. In this scenario, the rate-limiting step likely occurs elsewhere in the molecule. For Chlorpropham, this could be the hydrolysis of the carbamate (B1207046) ester linkage, a reaction that does not directly involve the aromatic C-H bonds.

Secondary KIE (0.8 < kH/kD < 1.2): A small but significant secondary KIE could indicate a change in the electronic environment or hybridization of the aromatic ring carbons during the rate-determining step, even without bond cleavage. For instance, an electrophilic attack on the ring that proceeds through a transition state with sp3-hybridized character (a sigma complex) could result in a small inverse secondary KIE.

| Experimental KIE (kH/kD) | Type of KIE | Plausible Rate-Determining Step | Inferred Degradation Mechanism |

|---|---|---|---|

| 4.5 | Primary | Cleavage of aromatic C-H/C-D bond | Enzymatic hydroxylation of the aromatic ring |

| 1.05 | None / Secondary | Hydrolysis of the carbamate ester bond | Abiotic or enzymatic hydrolysis not involving the ring |

| 0.92 | Inverse Secondary | Formation of a transition state with increased steric crowding at the ring | Electrophilic addition to the aromatic ring |

By combining KIE studies with product identification and computational modeling, a comprehensive picture of the degradation pathways of Chlorpropham can be developed, enhancing the ability to predict its environmental fate.

Advanced Research Applications and Prospective Scientific Directions for Chlorpropham D7

Stable Isotope Tracing for Environmental Source Apportionment and Contaminant Monitoring

Stable isotope analysis has emerged as a powerful technique for tracing the sources and understanding the fate of organic pollutants in the environment. nih.gov This approach, often referred to as Compound-Specific Isotope Analysis (CSIA), utilizes the subtle variations in stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) of contaminants. mdpi.com These isotopic signatures can differ based on the manufacturing process or the geographic origin of the raw materials, providing a "fingerprint" to distinguish between different sources of contamination. labby.jp

While Chlorpropham-d7 is primarily synthesized for use as an internal standard in laboratory settings, the principles of isotope tracing are applicable. In a hypothetical environmental scenario, if two sources of Chlorpropham (B1668850) contamination were suspected, their distinct stable isotope ratios could be analyzed to apportion their relative contributions to a contaminated site. mdpi.com Furthermore, as contaminants undergo degradation in the environment, the rates of reaction for molecules with heavier isotopes are often slightly slower. This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic composition of the remaining contaminant pool, which can be used to monitor the extent of natural attenuation. mdpi.com

Although large-scale environmental seeding with this compound for tracing purposes is not a standard practice, its use in controlled laboratory or microcosm studies can provide invaluable data. By tracking the movement and transformation of the deuterated compound, researchers can elucidate degradation pathways and transport mechanisms without the confounding presence of background levels of the unlabeled parent compound.

Role of Deuterated Chlorpropham in Harmonized Multi-Residue Analytical Frameworks

The primary and most widespread application of this compound is as an internal standard in quantitative analytical chemistry, particularly within multi-residue methods for pesticide analysis. agriculturejournals.cz These frameworks, such as those employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), are designed to detect hundreds of pesticides in a single analysis. agriculturejournals.czresearchgate.net

The accuracy of these methods can be compromised by matrix effects, where other components in a complex sample (like food or soil) interfere with the instrument's response to the target analyte. This compound is an ideal internal standard because it is chemically identical to Chlorpropham but has a different mass due to the seven deuterium (B1214612) atoms. It is added to a sample in a known quantity at the beginning of the analytical process. nih.gov

Because it behaves identically to the non-labeled Chlorpropham during extraction, cleanup, and chromatographic separation, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. nih.gov In the final mass spectrometry analysis, the instrument separately measures the signal for the native Chlorpropham and the deuterated this compound. The ratio of these two signals is used to calculate the concentration of the native pesticide, effectively canceling out variations caused by matrix effects or inconsistencies in the procedure. This ensures high precision and accuracy, which is critical for enforcing regulatory limits like Maximum Residue Levels (MRLs). lgcstandards.com

Below is a data table illustrating the function of an internal standard in a hypothetical LC-MS/MS analysis of Chlorpropham in potato extracts.

| Sample ID | Analyte (Chlorpropham) Peak Area | Internal Standard (this compound) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/kg) |

| Calibration Std 1 | 15,200 | 50,500 | 0.301 | 10.0 |

| Calibration Std 2 | 76,500 | 51,000 | 1.500 | 50.0 |

| Calibration Std 3 | 155,000 | 50,800 | 3.051 | 100.0 |

| Potato Extract A | 45,300 | 48,900 | 0.926 | 30.8 |

| Potato Extract B | 48,100 | 55,100 | 0.873 | 29.0 |

| Potato Extract C (Spiked) | 92,500 | 49,500 | 1.869 | 62.1 |

This table demonstrates how the response ratio, not the absolute analyte peak area, is used for quantification. Even with variations in the internal standard peak area (indicating variable recovery during sample prep), the calculated concentration remains accurate.

Integration of Computational Chemistry and Isotopic Modeling for Predictive Environmental Behavior

Predicting the environmental fate of pesticides is crucial for risk assessment. whiterose.ac.uk Computational chemistry and quantitative structure-activity relationship (QSAR) models are increasingly used to estimate properties like soil sorption coefficients (Koc), degradation half-lives, and volatility. whiterose.ac.ukoregonstate.edu These models predict a chemical's behavior based on its molecular structure. researchgate.net

The introduction of stable isotopes, as in this compound, can subtly alter a molecule's physicochemical properties. The primary impact is on reaction rates due to the kinetic isotope effect (KIE), where the heavier mass of deuterium can lead to slower bond cleavage and thus slower degradation rates compared to the protium (B1232500) (¹H) analog.

Integrating isotopic modeling with computational chemistry allows for a more nuanced prediction of environmental behavior. For instance, models could be developed to:

Predict the magnitude of the KIE for specific degradation reactions (e.g., microbial hydrolysis, photolysis).

Model the chromatographic separation between labeled and unlabeled compounds under various conditions.

Estimate slight differences in partitioning behavior (e.g., between water and octanol) that might arise from the isotopic substitution.

While these effects are generally small, they are significant in high-precision analytical and environmental fate studies. Such predictive models can help in designing more effective environmental monitoring programs and in understanding the persistence of pesticide residues. whiterose.ac.uk

Development of Novel Isotope-Labeled Metabolites as Analytical Standards

When a pesticide like Chlorpropham is introduced into an organism or the environment, it is often broken down into various metabolites. lgcstandards.com One of the major metabolites of Chlorpropham is 3-chloroaniline (B41212). fao.orgiaea.org For a comprehensive risk assessment and to monitor total exposure, it is often necessary to measure not only the parent compound but also its significant metabolites. alfa-chemistry.com

Just as this compound is essential for the accurate quantification of the parent compound, stable isotope-labeled versions of its metabolites are equally important for their own analysis. nih.gov The development of a deuterated standard for a metabolite like 3-chloroaniline would involve a complex organic synthesis process. nih.gov

The availability of such standards is critical for:

Accurate Quantification: Using a labeled metabolite as an internal standard allows for precise measurement in complex matrices, correcting for extraction inefficiencies and matrix effects specific to that metabolite.

Metabolism Studies: Labeled metabolites are invaluable in pharmacokinetic and metabolism studies to accurately trace the formation and excretion of specific breakdown products. nih.gov

Reference Standards: They serve as certified reference materials for quality control and method validation in analytical laboratories worldwide, ensuring that results from different labs are comparable.

The synthesis and certification of these labeled metabolite standards are a key component of advancing the capabilities of residue analysis and ensuring food and environmental safety. alfa-chemistry.com

Q & A

Basic Research Questions

Q. How can researchers optimize HPLC-MS/MS parameters for the accurate quantification of Chlorpropham-d7 in plant matrices?

- Methodological Answer : Use a deuterated internal standard (e.g., this compound) to correct for matrix effects. Optimize ion source parameters (e.g., capillary voltage, desolvation temperature) using a design-of-experiments (DoE) approach. Validate with spike-and-recovery tests in representative matrices (e.g., potato tubers) at concentrations spanning 0.1–100 ng/g. Include collision energy optimization for selective MRM transitions .

Q. What are the critical factors influencing the stability of this compound in long-term storage for environmental fate studies?

- Methodological Answer : Assess stability under varying conditions (pH, temperature, light exposure) using accelerated degradation studies. Store solutions in amber vials at −20°C with 0.1% formic acid to inhibit hydrolysis. Monitor degradation via periodic LC-UV analysis and confirm structural integrity using high-resolution mass spectrometry (HRMS). Report degradation kinetics using Arrhenius models .

Q. How should researchers validate the isotopic purity of this compound for use as an internal standard in residue analysis?

- Methodological Answer : Perform isotopic abundance analysis via HRMS (e.g., Orbitrap) to confirm ≥99% deuterium incorporation. Compare fragmentation patterns with non-deuterated Chlorpropham to rule out isotopic cross-talk. Validate purity through orthogonal methods like NMR spectroscopy, focusing on the absence of protiated peaks in the aromatic region .

Advanced Research Questions

Q. How can conflicting recovery rates of this compound in soil vs. aquatic systems be resolved methodologically?

- Methodological Answer : Conduct comparative extraction studies using pressurized liquid extraction (PLE) for soil and solid-phase extraction (SPE) for water. Adjust pH and solvent polarity to account for matrix-specific binding (e.g., humic acids in soil). Validate with matrix-matched calibration curves and evaluate recovery bias using ANOVA with post-hoc Tukey tests .

Q. What experimental design minimizes co-elution interference when analyzing this compound in complex metabolomic datasets?

- Methodological Answer : Implement a two-dimensional LC (LC×LC) system with orthogonal separation mechanisms (e.g., HILIC and reversed-phase). Use this compound as a retention time anchor and apply machine learning algorithms (e.g., random forest) to distinguish isotopic clusters from background noise. Cross-validate with spiked biological samples (e.g., liver homogenates) .

Q. How do researchers reconcile discrepancies in reported half-lives of this compound across aerobic vs. anaerobic microbial degradation studies?

- Methodological Answer : Perform controlled microcosm experiments with isotopically labeled substrates. Use 16S rRNA sequencing to profile microbial communities and link degradation rates to specific taxa. Apply kinetic modeling (e.g., Monod equation) to quantify substrate utilization under varying redox conditions. Reconcile data using meta-analysis of published half-lives weighted by study quality .

Q. What strategies enhance the reproducibility of this compound synthesis for multi-lab collaborative studies?

- Methodological Answer : Standardize synthetic routes (e.g., H/D exchange catalyzed by Pd/C under D₂ atmosphere) and document critical process parameters (CPPs) such as reaction time and temperature. Distribute batches with certificates of analysis (CoA) detailing isotopic enrichment, residual solvents, and crystallinity (via XRD). Use inter-laboratory ring trials to harmonize analytical protocols .

Methodological Frameworks and Validation

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if recovery rates vary, test feasibility by replicating experiments in controlled environments (e.g., pH-stabilized buffers) before investigating complex matrices .

- Experimental Design : Align with the PICO framework (Population, Intervention, Comparison, Outcome). For degradation studies, define "Population" as this compound in specific matrices, "Intervention" as microbial action, "Comparison" as abiotic controls, and "Outcome" as half-life quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.